molecular formula C18H23N5O B11244359 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide

Cat. No.: B11244359
M. Wt: 325.4 g/mol
InChI Key: KXYOSPSCWCNQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperidine group and an acetamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidine-2-amine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetic acid, while reduction could produce N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)ethanol.

Scientific Research Applications

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both piperidine and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H23N5O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]acetamide

InChI

InChI=1S/C18H23N5O/c1-13-12-17(23-10-4-3-5-11-23)22-18(19-13)21-16-8-6-15(7-9-16)20-14(2)24/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,24)(H,19,21,22)

InChI Key

KXYOSPSCWCNQTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.